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Introduction
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl tyrosine kinases.

[1] Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various

cellular processes, including proliferation, migration, adhesion, and survival.[2] Dysregulation of

Src activity is frequently observed in a multitude of human cancers, making it a compelling

target for therapeutic intervention.[2] Saracatinib-d3 is a deuterated form of Saracatinib, often

used as an internal standard in pharmacokinetic studies. This guide focuses on the in vitro

methodologies to validate the biological targets of Saracatinib, providing detailed protocols and

data presentation formats essential for drug development and research.

Core Target: Src Family Kinases
Saracatinib demonstrates high affinity for the ATP-binding site of Src kinases, effectively

blocking their catalytic activity.[3] Its primary targets include several members of the Src family

kinases.[1][4][5]

Kinase Inhibition Profile
The inhibitory activity of Saracatinib against a panel of kinases is a critical measure of its

potency and selectivity. This is typically determined through in vitro kinase assays, such as

ELISA-based or TR-FRET assays, using recombinant kinase domains.[1][6]
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Kinase Target IC50 (nM)

c-Src 2.7[1][4]

c-Yes 4[1]

Fyn 5[7]

Lyn 4[7]

Blk 11[4]

Fgr 10[4]

Lck <4[1]

v-Abl 30[5]

EGFR 66[5]

c-Kit >10000[7]

ALK1 19[6]

ALK2 6.7[6]

ALK3 621[6]

ALK4 3900[6]

ALK5 6890[6]

ALK6 6130[6]

Table 1: In Vitro Inhibitory Activity of Saracatinib

Against a Panel of Protein Kinases. IC50 values

represent the concentration of the inhibitor

required to reduce the activity of the enzyme by

50%. Data is compiled from multiple sources

and assay conditions may vary.

In Vitro Cellular Activity
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The on-target effect of Saracatinib in a cellular context is validated by assessing its impact on

cancer cell proliferation, survival, and signaling pathways.

Anti-proliferative Activity
The growth-inhibitory effects of Saracatinib are evaluated across various human cancer cell

lines using cell viability assays such as the MTT or MTS assay.[4][8]

Cell Line Tumor Type IC50 / GI50 (µM)

K562 Chronic Myeloid Leukemia 0.22[4]

MEG-01 Leukemia 0.23688[1]

SNU216 Gastric Cancer < 1[8]

NCI-N87 Gastric Cancer < 1[8]

DU145 Prostate Cancer ~0.5[4]

PC3 Prostate Cancer ~0.6[4]

A549 Lung Cancer ~0.7[4]

Table 2: Anti-proliferative

Activity of Saracatinib in

Human Cancer Cell Lines.

IC50/GI50 values represent

the concentration of the

compound that inhibits cell

growth by 50% over a 72-hour

period.
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Caption: Saracatinib inhibits Src kinase, blocking multiple downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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